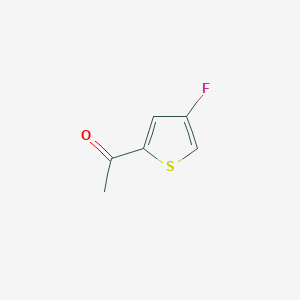
1-(4-Fluoro-2-thienyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-thienyl)ethanone is an organic compound with the molecular formula C6H5FOS. It is a derivative of thienyl ethanone, where a fluorine atom is substituted at the 4-position of the thiophene ring.
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-2-thienyl)ethanone typically involves the reaction of 4-fluorothiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethanoyl group is introduced at the 2-position of the thiophene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
1-(4-Fluoro-2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Fluoro-2-thienyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiophene derivatives.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-thienyl)ethanone depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .
In materials science, the compound’s electronic properties are crucial. The presence of the fluorine atom can influence the compound’s electron density and distribution, affecting its conductivity and performance in electronic devices .
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-2-thienyl)ethanone can be compared with other thienyl ethanone derivatives, such as:
1-(2-Thienyl)ethanone: Lacks the fluorine substitution, resulting in different electronic properties and reactivity.
1-(4-Chloro-2-thienyl)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior and applications.
1-(4-Methyl-2-thienyl)ethanone: Contains a methyl group, which affects its steric and electronic properties compared to the fluoro derivative.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic characteristics and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C6H5FOS |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-(4-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H5FOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 |
Clé InChI |
YGTNYIXXIBKGIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CS1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)
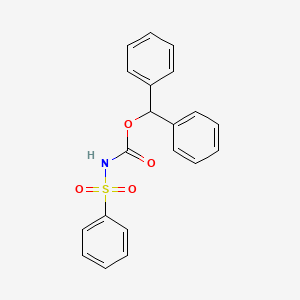
![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)

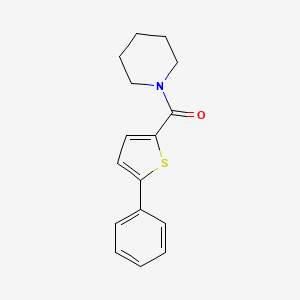
![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)
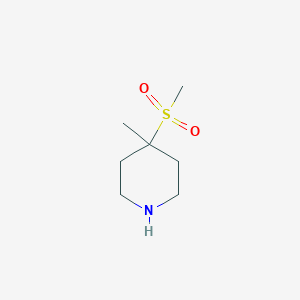
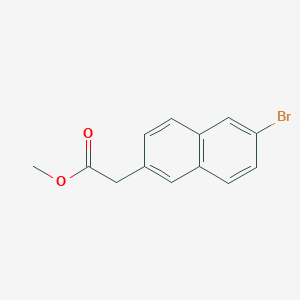
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole](/img/structure/B13997542.png)
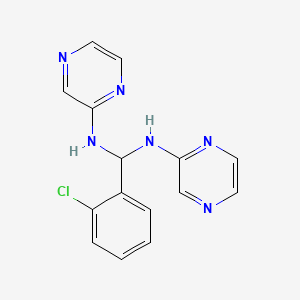

![Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate](/img/structure/B13997551.png)
